2-Bromo-4,6-difluoroaniline hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4,6-difluoroaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N.BrH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZFQVSHRSBJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373630 | |

| Record name | 2-bromo-4,6-difluoroaniline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101471-20-9 | |

| Record name | 2-bromo-4,6-difluoroaniline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101471-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-difluoroaniline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-difluoroaniline hydrobromide is a halogenated aniline derivative that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring bromine and fluorine substituents on the aniline ring, imparts specific reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical data of this compound.

Molecular Structure and Properties

The structural integrity and resulting chemical behavior of this compound are fundamental to its utility in synthetic chemistry.

Molecular Identifiers

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| CAS Number | 101471-20-9[1][2][3] |

| Molecular Formula | C₆H₅Br₂F₂N[1][2] |

| Molecular Weight | 288.92 g/mol [1] |

| IUPAC Name | 2-bromo-4,6-difluoroaniline;hydrobromide |

| InChI | InChI=1S/C6H4BrF2N.BrH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2H,10H2;1H |

| InChIKey | OYZFQVSHRSBJIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)N)Br)F.Br |

Physicochemical Properties

The physicochemical properties of the parent compound, 2-Bromo-4,6-difluoroaniline, are often reported and provide insight into the characteristics of the hydrobromide salt.

| Property | Value (for 2-Bromo-4,6-difluoroaniline) |

| CAS Number | 444-14-4[4][5][6][7][8] |

| Molecular Formula | C₆H₄BrF₂N[4][5][7] |

| Molecular Weight | 208.00 g/mol [4] |

| Appearance | White to off-white solid[2] |

| Melting Point | 41-42 °C[7][8] |

| Boiling Point | 208 °C at 760 mmHg[2] |

| Solubility | Insoluble in water; soluble in methanol. The hydrobromide salt is expected to have higher water solubility. |

Synthesis and Experimental Protocols

Synthesis of 2-Bromo-4,6-difluoroaniline

A common method for the synthesis of the parent aniline involves the direct bromination of 2,4-difluoroaniline.

Experimental Protocol:

-

Dissolution: Dissolve 2,4-difluoroaniline in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the aniline solution at a controlled temperature, typically below 25 °C.

-

Reaction: Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow the reaction to proceed to completion.

-

Work-up: Quench the reaction by adding a reducing agent like sodium thiosulfate to remove excess bromine. Neutralize the acid with a base, such as aqueous sodium carbonate.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by techniques such as steam distillation or column chromatography to yield pure 2-Bromo-4,6-difluoroaniline.

Formation of the Hydrobromide Salt

The hydrobromide salt is subsequently prepared by treating the purified 2-Bromo-4,6-difluoroaniline with hydrobromic acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified 2-Bromo-4,6-difluoroaniline in a suitable organic solvent.

-

Acidification: Add a stoichiometric amount of hydrobromic acid (HBr), either as an aqueous solution or as a solution in a compatible solvent.

-

Precipitation: The hydrobromide salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

Isolation: Collect the solid precipitate by filtration.

-

Drying: Wash the collected solid with a cold, non-polar solvent to remove any residual impurities and then dry it under vacuum to obtain this compound.

Analytical Data

Spectroscopic data is crucial for the characterization and quality control of this compound. The following data is primarily for the parent aniline, but the key spectral features are expected to be present in the hydrobromide salt as well, with some shifts due to the protonation of the amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (ppm) and Coupling Patterns |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region. The NH₂ protons will appear as a broad singlet, which would be expected to shift downfield in the hydrobromide salt (as NH₃⁺). |

| ¹³C NMR | The spectrum will show distinct signals for each of the six carbon atoms in the aromatic ring. The carbon atoms attached to fluorine will exhibit C-F coupling. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | The amine group of the aniline will show characteristic stretches in the 3300-3500 cm⁻¹ region. In the hydrobromide salt, the N-H stretches of the ammonium group will be broader and shifted. |

| C-Br Stretch | A characteristic absorption for the carbon-bromine bond is expected in the fingerprint region. |

| C-F Stretch | Strong absorptions corresponding to the carbon-fluorine bonds will be present. |

| Aromatic C=C Stretch | Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring. |

Mass Spectrometry (MS)

The mass spectrum of the parent compound, 2-Bromo-4,6-difluoroaniline, would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (208.00 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments. Electron ionization mass spectrometry data is available for 2-Bromo-4,6-difluoroaniline[5].

Molecular Structure Visualization

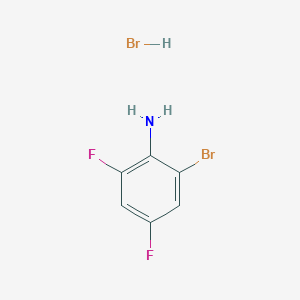

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications in various fields:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex organic molecules with potential biological activity. The presence of fluorine can enhance metabolic stability and bioavailability of drug candidates.

-

Agrochemical Development: This compound is utilized in the preparation of novel herbicides and fungicides.

-

Material Science: It is employed in the synthesis of advanced materials, including polymers and dyes, where the halogen substituents can fine-tune the material's properties.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure that lends itself to a variety of chemical transformations. This guide provides essential technical information for researchers and developers working with this compound, facilitating its effective use in the synthesis of new and valuable molecules. While much of the detailed analytical data is reported for the parent aniline, the information presented here forms a solid foundation for the handling, characterization, and application of the hydrobromide salt.

References

- 1. 101471-20-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]

- 6. 2-Bromo-4,6-difluoroaniline, 98% | Fisher Scientific [fishersci.ca]

- 7. 2-Bromo-4,6-difluoroaniline | 444-14-4 | FB105426 [biosynth.com]

- 8. 2-Bromo-4,6-difluoroaniline | 444-14-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4,6-difluoroaniline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4,6-difluoroaniline and its hydrobromide salt. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

2-Bromo-4,6-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in the synthesis of various organic molecules. The presence of bromine and fluorine atoms, along with the amino group, offers multiple reaction sites for further functionalization, making it a versatile intermediate in the preparation of pharmaceuticals and other specialty chemicals. The hydrobromide salt of this aniline is often prepared to improve its stability and handling properties.

Synthesis

The synthesis of 2-Bromo-4,6-difluoroaniline can be achieved through the direct bromination of 3,5-difluoroaniline. The subsequent treatment with a base liberates the free aniline. The hydrobromide salt can then be prepared by reacting the free aniline with hydrobromic acid.

Synthesis of 2-Bromo-4,6-difluoroaniline

Experimental Protocol:

Materials:

-

3,5-difluoroaniline

-

Bromine (Br₂)

-

A suitable inert solvent (e.g., acetic acid, dichloromethane)

-

Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-difluoroaniline in a suitable inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be cooled in an ice bath.

-

Bromination: Slowly add a solution of bromine in the same solvent to the stirred solution of 3,5-difluoroaniline. The addition should be dropwise to control the reaction temperature and minimize side reactions. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash with brine.

-

Isolation of Free Aniline: To isolate the free aniline, the organic layer is separated and dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is then removed under reduced pressure to yield the crude 2-Bromo-4,6-difluoroaniline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis of 2-Bromo-4,6-difluoroaniline Hydrobromide

The hydrobromide salt can be prepared by treating the free aniline with hydrobromic acid.

Experimental Protocol:

Materials:

-

2-Bromo-4,6-difluoroaniline

-

Hydrobromic acid (HBr, typically 48% aqueous solution)

-

A suitable solvent (e.g., diethyl ether, isopropanol)

Procedure:

-

Dissolution: Dissolve the purified 2-Bromo-4,6-difluoroaniline in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: Slowly add a stoichiometric amount of hydrobromic acid to the stirred solution.

-

Precipitation: The hydrobromide salt should precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitate by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material and excess acid. Dry the product under vacuum to obtain the this compound salt.

Characterization

Thorough characterization of both the free aniline and its hydrobromide salt is essential to confirm the identity and purity of the synthesized compounds.

2-Bromo-4,6-difluoroaniline

| Property | Data |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.01 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 41-43 °C |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons and the amine group are expected. The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the six carbon atoms of the benzene ring are expected. The chemical shifts will be influenced by the bromo, fluoro, and amino substituents. |

| IR (KBr) | Characteristic peaks for N-H stretching of the amine, C-F stretching, and C-Br stretching are expected. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) and isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable. |

This compound

| Property | Data |

| Molecular Formula | C₆H₅Br₂F₂N |

| Molecular Weight | 288.92 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Expected to be higher than the free base. |

| Solubility | Expected to have higher solubility in polar solvents compared to the free base. |

| ¹H NMR (DMSO-d₆) | A downfield shift of the aromatic and amine proton signals is expected compared to the free aniline due to the protonation of the amino group. The amine protons might appear as a broad singlet. |

| ¹³C NMR (DMSO-d₆) | Shifts in the carbon signals, particularly those close to the protonated amino group, are expected. |

| IR (KBr) | A broad absorption band corresponding to the N⁺-H stretching of the ammonium salt is expected, in addition to the other characteristic peaks of the molecule. |

Visualizations

Synthesis Workflow

Caption: Synthesis route for 2-Bromo-4,6-difluoroaniline and its hydrobromide salt.

Hydrobromide Salt Formation

Caption: Acid-base reaction for the formation of the hydrobromide salt.

A Comprehensive Spectroscopic and Structural Elucidation of 2-Bromo-4,6-difluoroaniline hydrobromide

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and materials science research, halogenated anilines serve as indispensable structural motifs and synthetic intermediates.[1] 2-Bromo-4,6-difluoroaniline hydrobromide (CAS No. 101471-20-9) is a key building block, valued for the precise reactivity conferred by its unique substitution pattern.[2][3] The presence of ortho-bromo and ortho/para-fluoro substituents, combined with the anilinium group, creates a molecule with distinct electronic and steric properties.

Accurate and unambiguous characterization of such molecules is the bedrock of reliable research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for structural verification, purity assessment, and quality control. This guide presents a detailed analysis of the expected spectroscopic data for this compound. While publicly available spectra for the hydrobromide salt are limited, this document synthesizes data from its free aniline counterpart (CAS No. 444-14-4)[4][5] with established principles of spectroscopic theory to provide an expert-validated interpretation.[6]

Molecular Structure and Key Features

The subject of this guide is the hydrobromide salt of 2-Bromo-4,6-difluoroaniline. The protonation of the amino group to form an anilinium ion (-NH₃⁺) is a critical feature that significantly influences the molecule's solubility and its spectroscopic signature, particularly in NMR and IR analysis.[2][6]

Figure 1: Chemical Structure of this compound. The numbering scheme used for NMR assignments is shown.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The data presented here are based on spectra of the free aniline, with expert interpretation to account for the effects of protonation.[7][8]

Causality of Protonation on NMR Spectra

The protonation of the nitrogen atom has a significant electron-withdrawing effect on the aromatic ring. This deshields the ring protons and carbons, causing their respective NMR signals to shift downfield (to a higher ppm value) compared to the free aniline.[6] The NH₂ protons are replaced by NH₃⁺ protons, which typically appear as a broad signal due to quadrupolar coupling with the nitrogen atom and exchange with any trace water.

Predicted ¹H NMR Data (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H-3 | ~ 7.7 - 7.9 | Triplet of doublets (td) | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 | Coupled to the adjacent F-4 and more distantly to H-5. Shifted downfield due to deshielding from adjacent Br and protonated amine. |

| H-5 | ~ 7.4 - 7.6 | Triplet of doublets (td) | J(H-F) ≈ 9.5, J(H-H) ≈ 2.5 | Coupled to the adjacent F-4 and F-6, as well as H-3. |

| -NH₃⁺ | ~ 8.0 - 9.5 | Broad singlet (br s) | - | The acidic protons of the anilinium group. Signal is often broad and may exchange with solvent. |

Predicted ¹³C NMR Data (in DMSO-d₆)

The electron-withdrawing effects of the halogens and the -NH₃⁺ group dictate the chemical shifts of the carbon atoms.[8]

| Position | Chemical Shift (δ, ppm) | Coupling | Interpretation |

| C-1 | ~ 130 - 133 | Doublet (d) | Carbon bearing the -NH₃⁺ group. Shows coupling to the ortho F-6. |

| C-2 | ~ 105 - 108 | Doublet (d) | Carbon bearing the Br atom. Shows coupling to the ortho F-6. |

| C-3 | ~ 125 - 128 | Doublet (d) | Carbon bearing H-3. Shows coupling to the ortho F-4. |

| C-4 | ~ 158 - 161 | Doublet of Doublets (dd) | Carbon bearing F-4. Shows very large ¹J(C-F) coupling and smaller ²J(C-F) to F-6. |

| C-5 | ~ 115 - 118 | Doublet of Doublets (dd) | Carbon bearing H-5. Shows coupling to both F-4 and F-6. |

| C-6 | ~ 155 - 158 | Doublet of Doublets (dd) | Carbon bearing F-6. Shows very large ¹J(C-F) coupling and smaller ²J(C-F) to F-4. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is essential for confirming the fluorine environments. The two fluorine atoms are inequivalent and will appear as distinct signals, each coupled to the aromatic protons.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| F-4 | ~ -110 to -115 | Multiplet | Coupled to H-3, H-5, and F-6. |

| F-6 | ~ -118 to -123 | Multiplet | Coupled to H-5 and F-4. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic feature for the hydrobromide salt is the replacement of the primary amine N-H stretches with the characteristic absorptions of an anilinium ion.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 2800 | Strong, Broad | N-H stretching vibrations of the -NH₃⁺ group. This broad feature is highly characteristic of ammonium salts.[9] |

| ~ 1620 - 1580 | Medium | Aromatic C=C ring stretching vibrations. |

| ~ 1500 - 1450 | Strong | N-H bending (scissoring) vibrations of the -NH₃⁺ group. |

| ~ 1250 - 1200 | Strong | C-N stretching vibration. |

| ~ 1150 - 1050 | Strong, Sharp | C-F stretching vibrations. |

| ~ 600 - 550 | Medium | C-Br stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a salt, the analysis is performed on the volatile free base, which is generated in the hot MS inlet. Therefore, the mass spectrum of the hydrobromide salt is expected to be identical to that of the free aniline, 2-Bromo-4,6-difluoroaniline (MW: 208.00 g/mol ).[4][5]

The most telling feature is the isotopic pattern of the molecular ion peak due to the presence of one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M and M+2).

-

Expected Molecular Ion (M⁺): m/z 208 and 210

-

Calculated Exact Mass: 206.9495 (for C₆H₄⁷⁹BrF₂N)[4]

Proposed Fragmentation Pathway

The fragmentation is driven by the loss of stable neutral molecules or radicals.

Figure 2: Plausible EI fragmentation pathway for 2-Bromo-4,6-difluoroaniline.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve salts and for observing exchangeable protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.

-

-

Processing: Process the data using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

IR Spectroscopy (ATR) Protocol

-

Instrument Preparation: Record a background spectrum on a clean, unobstructed Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount (~1-5 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane. Direct injection of the salt is not recommended; the free base will be analyzed.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector: 250 °C, splitless mode.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: EI at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum.[11]

Conclusion

The comprehensive spectroscopic analysis of this compound confirms its molecular structure and provides a benchmark for quality assessment. The key identifiers are the anilinium ion signals in the IR and ¹H NMR spectra, the distinct pattern of aromatic protons and carbons shaped by the halogen substituents in the NMR spectra, and the characteristic M/M+2 isotopic signature in the mass spectrum. This guide provides the foundational data and interpretive logic essential for researchers utilizing this important chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 101471-20-9 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]

- 6. NMR analysis of the effects of salts on hydrogen bonding in small molecules | Poster Board #426 - American Chemical Society [acs.digitellinc.com]

- 7. 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. The Infrared Absorption and Reflection Spectra of the Ammonium Halides [opg.optica.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. benchchem.com [benchchem.com]

Probing the Thermal Behavior of 2-Bromo-4,6-difluoroaniline Hydrobromide: A Technical Guide

For Immediate Release

This technical guide offers an in-depth overview of the thermal stability and decomposition profile of 2-Bromo-4,6-difluoroaniline hydrobromide, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding and experimentally determining the thermal characteristics of this compound. While specific experimental data for this exact salt is not publicly available, this guide outlines the expected thermal behavior and details the necessary experimental protocols for its comprehensive analysis, based on the known properties of similar halogenated aromatic amine hydrohalides.

Executive Summary

This compound is a halogenated aniline derivative whose thermal stability is a critical parameter for its safe handling, storage, and application in chemical synthesis. The formation of the hydrobromide salt generally enhances the thermal stability compared to the free aniline. Thermal decomposition is anticipated to proceed through the initial loss of hydrogen bromide, followed by the degradation of the resulting 2-Bromo-4,6-difluoroaniline. This guide provides a comprehensive overview of the methodologies required to experimentally determine the precise thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Bromo-4,6-difluoroaniline and its hydrobromide salt is presented in Table 1. These properties form the baseline for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of 2-Bromo-4,6-difluoroaniline and its Hydrobromide Salt

| Property | 2-Bromo-4,6-difluoroaniline | This compound |

| Molecular Formula | C₆H₄BrF₂N | C₆H₅Br₂F₂N |

| Molecular Weight | 208.00 g/mol | 288.92 g/mol |

| Appearance | White to pale brown or grey to purple crystals or crystalline powder | Expected to be a crystalline solid |

| Melting Point | 41-42 °C | Not publicly available; expected to be significantly higher than the free base |

| Boiling Point | Not available | Not available; decomposition is likely to precede boiling |

| Solubility | Insoluble in water | Soluble in water |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound can be effectively characterized using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Behavior

Based on the behavior of similar aniline hydrohalide salts, the following thermal events are anticipated for this compound:

-

Dehydrobromination: The initial decomposition step is expected to be the loss of hydrogen bromide (HBr), liberating the free aniline. This is a common decomposition pathway for hydrohalide salts of amines.

-

Melting and/or Decomposition of the Free Aniline: Following dehydrobromination, the resulting 2-Bromo-4,6-difluoroaniline will undergo its own characteristic thermal events, which may include melting followed by decomposition at a higher temperature.

-

Decomposition Products: The high-temperature decomposition of the aromatic ring is likely to produce a complex mixture of smaller gaseous molecules, including halogenated fragments.

Quantitative Thermal Analysis Data

While specific experimental data is not available, Table 2 provides a template for presenting the results of TGA and DSC analyses. Researchers performing these experiments can populate this table with their findings.

Table 2: Representative Thermal Analysis Data for this compound

| Analysis Type | Parameter | Expected Observation/Value Range |

| TGA | Onset of Decomposition (Tonset) | To be determined experimentally |

| Temperature of Max Decomposition Rate (Tmax) | To be determined experimentally | |

| Mass Loss Step 1 (Dehydrobromination) | ~28% (corresponding to loss of HBr) | |

| Mass Loss Step 2 (Aniline Decomposition) | To be determined experimentally | |

| Final Residue at T > 600 °C | To be determined experimentally | |

| DSC | Melting Point (Tm) | To be determined experimentally |

| Enthalpy of Fusion (ΔHf) | To be determined experimentally | |

| Decomposition Exotherm/Endotherm | To be determined experimentally |

Experimental Protocols

To determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and quantifying mass loss.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Place a 5-10 mg sample of this compound into a suitable pan (e.g., alumina or platinum).

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow rate (e.g., 50 mL/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and the endothermic or exothermic nature of decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

Visualizations

The following diagrams illustrate the conceptual framework for the thermal decomposition and the experimental workflow for its analysis.

Caption: Workflow for Thermal Analysis.

Caption: Hypothetical Decomposition Pathway.

Conclusion

An In-depth Technical Guide to 2-Bromo-4,6-difluoroaniline Hydrobromide (CAS 101471-20-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluoroaniline hydrobromide, a key building block in synthetic organic chemistry with significant potential in pharmaceutical and material science applications.

Chemical and Physical Properties

This compound is the hydrobromide salt of 2-Bromo-4,6-difluoroaniline. It is a white to off-white solid at room temperature.[1] The presence of the hydrobromide salt enhances its solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101471-20-9 | [2][3] |

| Molecular Formula | C₆H₅Br₂F₂N | [1] |

| Molecular Weight | 288.92 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 208°C at 760 mmHg (estimated from parent compound) | [2] |

| Flash Point | 79.6°C (estimated from parent compound) | [2] |

| Vapor Pressure | 0.219 mmHg at 25°C (estimated from parent compound) | [2] |

Note: Some physical properties are estimated based on the parent compound, 2-Bromo-4,6-difluoroaniline (CAS 444-14-4), due to limited available data for the hydrobromide salt.

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of 4,6-difluoroaniline followed by treatment with hydrobromic acid. The reactivity of this compound is primarily dictated by the bromine and amino substituents on the aromatic ring.

General Synthesis

A common route to synthesize the parent compound, 2-bromo-4,6-difluoroaniline, involves the direct bromination of 4,6-difluoroaniline. The subsequent formation of the hydrobromide salt is achieved by reacting the aniline with hydrobromic acid.[1]

Experimental Protocol: Synthesis of a Related Bromoaniline

Step 1: Protection of the Amino Group (Acetylation)

-

In a suitable reaction vessel, dissolve aniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the mixture under reflux to form acetanilide.

-

Cool the reaction mixture and pour it into ice-water to precipitate the acetanilide.

-

Filter the solid, wash with cold water, and dry.

Step 2: Bromination

-

Dissolve the acetanilide in a suitable solvent such as acetic acid.

-

Slowly add a solution of bromine in acetic acid to the acetanilide solution while maintaining a low temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Pour the mixture into water to precipitate the bromoacetanilide.

-

Filter, wash, and dry the product.

Step 3: Deprotection (Hydrolysis)

-

Suspend the bromoacetanilide in an ethanolic solution of a strong base (e.g., potassium hydroxide) or acid.

-

Heat the mixture under reflux to hydrolyze the amide.

-

Cool the reaction and neutralize to precipitate the bromoaniline.

-

Filter the product, wash with water, and dry.

Step 4: Hydrobromide Salt Formation

-

Dissolve the synthesized bromoaniline in a suitable solvent.

-

Add a stoichiometric amount of hydrobromic acid.

-

The hydrobromide salt will precipitate out of the solution.

-

Filter the solid, wash with a non-polar solvent, and dry under vacuum.

Below is a DOT script for a generalized workflow for the synthesis of a bromoaniline, which is analogous to the synthesis of 2-Bromo-4,6-difluoroaniline.

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound (CAS 101471-20-9) is not widely published. However, spectral data for the parent compound, 2-Bromo-4,6-difluoroaniline (CAS 444-14-4), is available and can provide valuable structural insights. The protonation of the aniline to form the hydrobromide salt would be expected to cause shifts in the spectral data, particularly in the ¹H NMR and IR spectra.

Table 2: Spectral Data for 2-Bromo-4,6-difluoroaniline (CAS 444-14-4)

| Technique | Key Features |

| ¹H NMR | Spectral data is available and can be found in various chemical databases.[4] |

| IR Spectroscopy | IR spectra are available, showing characteristic peaks for N-H and C-F bonds.[5] |

| Mass Spectrometry | The mass spectrum (electron ionization) is available for the parent compound.[5] |

Applications in Research and Development

This compound is a versatile building block with applications in several areas of chemical research and development.

Pharmaceutical and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery.[1] The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Halogenated anilines, in general, are known to be precursors for compounds with potential antimicrobial and anticancer activities.[1]

Material Science

Derivatives of 2-Bromo-4,6-difluoroaniline have potential applications in material science, including the synthesis of dyes and polymers with specific electronic and optical properties.[1]

The following DOT script illustrates the logical relationship of its applications.

Biological Activity

While specific biological activity data for this compound is limited in publicly available literature, the general class of fluorinated anilines is of significant interest in medicinal chemistry. The introduction of fluorine atoms into organic molecules can modulate their biological properties, such as lipophilicity and binding affinity to target proteins.

No specific signaling pathways involving this compound have been elucidated in the reviewed literature. Research into the biological effects of this specific compound and its derivatives is an area for potential future investigation.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 3: Hazard and Precautionary Statements

| Classification | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical development and material science. While detailed experimental and biological data for the hydrobromide salt are somewhat limited, the known properties of the parent aniline and the general characteristics of fluorinated aromatic compounds suggest that it will continue to be a compound of interest for researchers and scientists. Further studies are warranted to fully elucidate its physicochemical properties, biological activities, and potential applications.

References

Safety and handling precautions for 2-Bromo-4,6-difluoroaniline hydrobromide

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4,6-difluoroaniline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a halogenated aniline derivative used in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Due to the limited specific data on the hydrobromide salt, this guide also incorporates safety information from its parent compound, 2-Bromo-4,6-difluoroaniline, to ensure a thorough understanding of the potential hazards.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] The presence of the hydrobromide salt enhances its water solubility compared to the parent aniline.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 101471-20-9 | [2] |

| Molecular Formula | C₆H₅Br₂F₂N | [1][2] |

| Molecular Weight | 288.92 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | ~208°C at 760 mmHg (estimated for parent compound) | [1][2] |

| Flash Point | 79.6°C (for parent compound) | [2] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C (for parent compound) | [1] |

| Solubility | Soluble in water | [1] |

Hazard Identification and GHS Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4][5]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4][5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5][6]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[3][7]

Hazard Statements (H-phrases): H302, H312, H332, H315, H319, H335, H411.

Precautionary Statements (P-phrases): P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P391, P403+P233, P405, P501.[4][5][6]

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[4][6][8][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[12]

-

Skin Protection:

-

Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber).

-

Clothing: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[9] For larger quantities or potential for splashing, consider chemical-resistant coveralls.

-

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges.[8]

3.3. General Hygiene Practices

-

Wash hands thoroughly after handling and before eating, drinking, smoking, or using the restroom.[6][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7][9]

-

Remove contaminated clothing and wash it before reuse.[4][6]

First Aid Measures

In case of exposure, follow these procedures immediately:

-

If Inhaled: Move the person to fresh air.[6][7][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7] Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][7] If skin irritation persists, seek medical attention.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][13] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[7]

-

If Swallowed: Do NOT induce vomiting.[7] Rinse mouth with water.[6][7] Never give anything by mouth to an unconscious person.[5] Call a POISON CENTER or doctor immediately.[6][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid dust formation.[4][12]

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or the soil.[6][7]

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation.[4][7] Place the material into a suitable, labeled container for disposal.[4][7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][7] Keep away from heat, sparks, and open flames.[7] Store locked up.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[6][7] Do not empty into drains.[9]

Visualized Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. Buy this compound | 101471-20-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. kscl.co.in [kscl.co.in]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Strategic Application of 2-Bromo-4,6-difluoroaniline Hydrobromide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 2-Bromo-4,6-difluoroaniline hydrobromide and its isomers have emerged as highly valuable building blocks in the synthesis of complex therapeutic agents. This technical guide explores the potential applications of this versatile synthon, with a primary focus on its role in the development of targeted cancer therapies, particularly kinase inhibitors. A detailed case study on the synthesis and mechanism of a prominent CDK4/6 inhibitor will be presented, alongside an examination of its broader potential in the synthesis of other classes of kinase inhibitors. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Role of Fluorinated Anilines in Drug Discovery

Halogenated anilines are a critical class of intermediates in the pharmaceutical industry, enabling the construction of a diverse array of bioactive molecules. The presence of fluorine, in particular, can profoundly influence the physicochemical and pharmacological properties of a drug molecule. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets.

This compound offers a unique combination of reactive handles for synthetic chemists. The aniline nitrogen provides a nucleophilic center for a variety of coupling reactions. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of diverse aryl and alkyl substituents. The two fluorine atoms not only confer the aforementioned benefits of fluorination but also influence the regioselectivity of further aromatic substitutions.

Case Study: Synthesis of a Potent CDK4/6 Inhibitor

While direct synthetic routes for marketed drugs starting from this compound are not extensively documented in publicly available literature, a closely related isomer, 4-bromo-2,6-difluoroaniline, serves as a key starting material for the synthesis of the FDA-approved CDK4/6 inhibitor, Abemaciclib (Verzenio®). Abemaciclib is a critical therapeutic agent for certain types of breast cancer.[1][2] The synthetic principles and biological applications are highly analogous and serve as an excellent illustration of the utility of bromo-difluoroanilines in medicinal chemistry.

Biological Activity of Abemaciclib

Abemaciclib is a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[3] These kinases are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.[4] The inhibitory potency of Abemaciclib against CDK4 and CDK6 is summarized in the table below.

| Target | IC50 (nM) | Ki (nM) |

| CDK4/cyclin D1 | 2 | 0.6 ± 0.3 |

| CDK6/cyclin D3 | 10 | 8.2 ± 1.1 |

| CDK9 | 57 | - |

Data compiled from multiple sources.[3][5][6][7]

Synthetic Pathway Overview

The synthesis of Abemaciclib showcases a multi-step sequence where the 4-bromo-2,6-difluoroaniline core is elaborated to construct the final complex molecule. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for Abemaciclib.

Experimental Protocol: Synthesis of a Key Benzimidazole Intermediate

The following protocol is a representative example of the initial steps in the synthesis of Abemaciclib, starting from N-(4-bromo-2,6-difluorophenyl)acetamide, which is derived from 4-bromo-2,6-difluoroaniline.[8]

Step 1: N-Isopropylation

-

To a sealed reactor, add N-(4-bromo-2,6-difluorophenyl)acetamide (25.00 g, 100 mmol), isopropylamine (6.50 g, 110 mmol), and acetonitrile (125 mL).

-

After stirring to ensure homogeneity, add triethylamine (20.24 g, 200 mmol).

-

Heat the reactor to an internal temperature of 90-95°C and maintain for 8-10 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and add water to quench the reaction.

Step 2: Intramolecular Cyclization to form the Benzimidazole Core

-

The crude product from the previous step is subjected to cyclization.

-

The specific acid and solvent conditions can vary, but typically involve an acid such as hydrochloric acid, acetic acid, or p-toluenesulfonic acid in a suitable solvent like dichloromethane, toluene, or 1,4-dioxane.[8]

-

The reaction temperature can range from -10 to 130°C, depending on the chosen reagents.[8]

Disclaimer: This is a generalized protocol based on patent literature and should be adapted and optimized for specific laboratory conditions.

Signaling Pathway: CDK4/6 Inhibition in Cancer

Abemaciclib exerts its therapeutic effect by inhibiting the CDK4/6-Cyclin D complex, a critical regulator of the G1-S phase transition in the cell cycle.[9] The signaling pathway is illustrated below.

Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Abemaciclib.

In cancer cells with a functional retinoblastoma (Rb) protein, the active Cyclin D-CDK4/6 complex phosphorylates Rb.[10] This phosphorylation event releases the E2F transcription factors, which then activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to cell division.[10] Abemaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby arresting the cell cycle and inhibiting tumor growth.[3]

Other Potential Applications in Kinase Inhibitor Synthesis

The 2-bromo-4,6-difluoroaniline scaffold is a versatile starting point for the synthesis of various other classes of kinase inhibitors. Its structural features are amenable to the synthesis of compounds targeting other key signaling pathways implicated in cancer.

BRAF Inhibitors

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are common in several cancers, including melanoma.[11] The FDA-approved BRAF inhibitor Dabrafenib (Tafinlar®) contains a 2,6-difluorobenzenesulfonamide moiety. While published syntheses of Dabrafenib often start from other precursors, the 2-bromo-4,6-difluoroaniline scaffold could potentially be utilized to introduce the difluorinated phenyl ring system.

PI3K and Aurora Kinase Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. Several small molecule inhibitors targeting PI3K have been developed, and the chemical space explored for these inhibitors often includes substituted anilines. Similarly, Aurora kinases, which are involved in mitotic progression, are attractive targets for cancer therapy. The reactivity of 2-bromo-4,6-difluoroaniline makes it a suitable building block for the synthesis of libraries of compounds to screen for activity against these and other important cancer-related kinases.

Conclusion

This compound and its isomers are powerful and versatile building blocks in medicinal chemistry. The successful development of the CDK4/6 inhibitor Abemaciclib from a bromo-difluoroaniline precursor underscores the value of this scaffold in constructing potent and selective kinase inhibitors. The synthetic accessibility and the favorable pharmacological properties imparted by the fluorinated aniline core make it a highly attractive starting point for the discovery of novel therapeutics targeting a range of diseases, particularly in the field of oncology. Future research into the applications of this synthon is likely to yield a new generation of innovative and effective medicines.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109761959B - A kind of synthetic method of Abemaciclib mesylate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medkoo.com [medkoo.com]

A Senior Application Scientist's Guide to 2-Bromo-4,6-difluoroaniline: A Cornerstone Building Block for Modern Organic Synthesis

Abstract

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. 2-Bromo-4,6-difluoroaniline has emerged as a preeminent building block, valued for its trifecta of reactive sites that can be addressed with high chemo-selectivity. This guide provides an in-depth exploration of this versatile molecule, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern its reactivity. We will examine its strategic application in pivotal cross-coupling reactions, its role in the synthesis of high-value compounds such as kinase inhibitors, and provide field-tested protocols for its successful implementation in the laboratory.

Introduction: The Strategic Value of 2-Bromo-4,6-difluoroaniline

2-Bromo-4,6-difluoroaniline is a tri-substituted benzene derivative whose utility is derived from the orthogonal reactivity of its functional groups.[1][2] The strategic placement of a bromine atom ortho to the amine, and two fluorine atoms flanking the remaining positions, creates a scaffold with distinct electronic and steric properties.[1][2] The fluorine atoms, being highly electronegative, exert a strong inductive effect, modulating the reactivity of the entire aromatic system. This fluorination is frequently associated with improved metabolic stability and bioavailability in drug candidates, making this scaffold particularly attractive for pharmaceutical development.[2]

The true power of this building block lies in its capacity for sequential, controlled functionalization. The carbon-bromine bond serves as a robust handle for palladium-catalyzed cross-coupling reactions, the amino group acts as a potent nucleophile or a precursor for diazonium salts, and the fluorine atoms can potentially undergo nucleophilic aromatic substitution under specific conditions. This guide will dissect these reactive pathways, providing both the theoretical framework and practical methodologies for their exploitation.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is paramount for its effective use in synthesis, informing choices regarding solvents, reaction temperatures, and purification strategies.

| Property | Value | Source |

| CAS Number | 444-14-4 | [3][4][5] |

| Molecular Formula | C₆H₄BrF₂N | [3][4][5] |

| Molecular Weight | ~208.00 g/mol | [3][6] |

| Appearance | Colorless to pale yellow solid | [7] |

| Melting Point | 41-42 °C | [7][8] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [7][8] |

The Reactive Trinity: Exploiting Orthogonal Functionality

The synthetic versatility of 2-Bromo-4,6-difluoroaniline stems from its three distinct functional regions. Understanding the interplay between these groups is key to designing logical and efficient synthetic routes.

Caption: Reactivity map of 2-Bromo-4,6-difluoroaniline.

The Carbon-Bromine Bond: A Gateway to Complexity

The C-Br bond is arguably the most versatile handle on the molecule, serving as the primary electrophilic site for a host of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance. The electron-withdrawing nature of the two fluorine atoms further enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center, often allowing for milder reaction conditions compared to less-activated aryl bromides.[9]

The Amino Group: Nucleophilicity and Directing Effects

The primary amine is a strong nucleophile and a versatile functional group. It readily undergoes acylation, alkylation, and sulfonylation. Furthermore, it can be converted into a diazonium salt, which is a gateway to a wide array of transformations, including Sandmeyer, Schiemann, and Griess reactions. The amine also serves as a directing group in electrophilic aromatic substitution, although the ring is already heavily substituted.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The true power of 2-Bromo-4,6-difluoroaniline is unlocked through palladium catalysis. Below, we detail the most critical transformations and provide validated starting protocols.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions.[10] Its tolerance of a vast array of functional groups and the general stability of the boronic acid reagents make it a preferred method for creating biaryl structures.

This protocol provides a robust starting point for coupling 2-Bromo-4,6-difluoroaniline with a generic arylboronic acid.

Materials:

-

2-Bromo-4,6-difluoroaniline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tricyclohexylphosphine (PCy₃) or similar phosphine ligand (4 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Solvent: Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water

Procedure:

-

To an oven-dried reaction vessel, add 2-Bromo-4,6-difluoroaniline, the arylboronic acid, and the base.

-

In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

-

Add the catalyst pre-mixture to the reaction vessel.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, a fundamental transformation in pharmaceutical chemistry for building complex aniline and arylamine derivatives.

This protocol details the coupling of 2-Bromo-4,6-difluoroaniline with a secondary amine.

Materials:

-

2-Bromo-4,6-difluoroaniline (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

Xantphos or similar bulky electron-rich ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

-

Add the 2-Bromo-4,6-difluoroaniline and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat to 90-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Case Study in Drug Development: Synthesis of Abemaciclib

The true utility of a building block is demonstrated by its application in the synthesis of high-value, complex molecules. 2-Bromo-4,6-difluoroaniline is a key starting material in the synthesis of Abemaciclib , a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of advanced breast cancer.[12]

The published synthesis highlights the strategic, multi-step use of this building block.[12]

Caption: Synthetic workflow for Abemaciclib starting from 2-Bromo-4,6-difluoroaniline.[12]

This synthesis is a masterclass in the strategic use of our title compound:

-

Condensation: The amino group's nucleophilicity is used first.

-

Cyclization: An intramolecular reaction forms the benzimidazole core.

-

Miyaura Borylation: The C-Br bond is converted to a C-B bond, setting up a subsequent coupling.

-

Suzuki Coupling: The newly formed boronic ester is used to forge a key C-C bond to the pyrimidine ring.

-

Buchwald-Hartwig Amination: Finally, a C-N bond is formed at a different position on the pyrimidine ring to install the side chain, completing the synthesis of the final drug molecule.[12]

This example demonstrates how the orthogonal reactivity of 2-Bromo-4,6-difluoroaniline allows for a rational and convergent synthetic strategy, making it an invaluable tool for drug development professionals.

Safety and Handling

As a responsible scientist, proper handling of all reagents is non-negotiable. 2-Bromo-4,6-difluoroaniline is classified as a hazardous substance.

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin.[7][13] Causes skin and serious eye irritation.[7] Toxic to aquatic life with long-lasting effects.[3]

-

Precautions: Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Handle in a well-ventilated fume hood. Avoid release to the environment.[7]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

2-Bromo-4,6-difluoroaniline is more than just another halogenated aniline; it is a highly versatile and enabling building block for modern organic synthesis. Its value is rooted in the distinct and predictable reactivity of its bromo, amino, and fluoro substituents. The C-Br bond provides a reliable entry point for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, as powerfully demonstrated in the synthesis of the kinase inhibitor Abemaciclib. For researchers in drug discovery and materials science, mastering the application of this reagent is a step towards more efficient, innovative, and impactful synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]

- 5. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. 2-Bromo-4,6-difluoroaniline | 444-14-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. odinity.com [odinity.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-溴-4,6-二氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-4,6-difluoroaniline Hydrobromide: Precursors, Synthesis, and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluoroaniline hydrobromide, a key building block in medicinal chemistry. The document details its precursors, synthesis, and the preparation of its derivatives, with a focus on applications in the development of targeted therapeutics.

Core Compound and its Precursors

2-Bromo-4,6-difluoroaniline is a halogenated aniline that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its hydrobromide salt is often used to improve its handling and solubility characteristics. The primary precursor for the synthesis of 2-Bromo-4,6-difluoroaniline is 2,4-difluoroaniline.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4,6-difluoroaniline and its common precursor is presented in Table 1.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-4,6-difluoroaniline | 444-14-4 | C₆H₄BrF₂N | 208.00 | 41-42 |

| 2,4-Difluoroaniline | 367-25-9 | C₆H₅F₂N | 129.11 | -7.5 |

Synthesis of 2-Bromo-4,6-difluoroaniline and its Hydrobromide Salt

The synthesis of 2-Bromo-4,6-difluoroaniline is typically achieved through the electrophilic bromination of a difluoroaniline precursor.

Synthesis of 2-Bromo-4,6-difluoroaniline from 2,4-Difluoroaniline

A common method for the synthesis of 2-Bromo-4,6-difluoroaniline involves the direct bromination of 2,4-difluoroaniline. This reaction proceeds to form the this compound salt directly.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Difluoroaniline

-

Bromine (Br₂)

-

Appropriate solvent (e.g., a non-reactive organic solvent)

Procedure:

-

Dissolve 2,4-difluoroaniline in a suitable solvent in a reaction vessel equipped with a stirrer and under a fume hood.

-

Slowly add a stoichiometric amount of bromine to the solution. The reaction is exothermic and should be controlled, potentially with cooling.

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, will precipitate out of the solution.

-

The solid product is collected by filtration, washed with a small amount of cold solvent to remove impurities, and then dried under vacuum.

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time may vary and should be optimized for scale and purity requirements.

Synthesis of the Isomer: 4-Bromo-2,6-difluoroaniline

The synthesis of the isomeric 4-Bromo-2,6-difluoroaniline is also well-documented and provides insight into the bromination of difluoroanilines.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline.[3]

Materials:

-

2,6-Difluoroaniline (101.5 g, 0.79 mol)

-

Bromine (127.0 g, 0.79 mol)

-

Glacial Acetic Acid (750 ml total)

-

Sodium Thiosulphate (50 g)

-

Sodium Acetate (125 g)

-

Water (700 ml)

-

Ether

-

10% Sodium Hydroxide

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of bromine (127.0 g) in glacial acetic acid (200 ml) is added dropwise to a stirred solution of 2,6-difluoroaniline (101.5 g) in glacial acetic acid (550 ml), maintaining the temperature below 25°C.[3]

-

The mixture is stirred at room temperature for 2 hours.[3]

-

Sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) are added, and the mixture is cooled in a refrigerator overnight.[3]

-

The product is filtered, dissolved in ether, and the ether phase is washed sequentially with water, 10% sodium hydroxide, and water, then dried with MgSO₄.[3]

-

The solvent is removed under vacuum to yield a pale yellow solid (134 g), which can be further purified by steam distillation to give a colorless solid.[3] A yield of 92% has been reported for this reaction.[4]

References

- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 4. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

2-Bromo-4,6-difluoroaniline Hydrobromide: A Versatile Scaffold for Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of novel lead compounds through the screening of low-molecular-weight fragments. This guide explores the potential of 2-Bromo-4,6-difluoroaniline hydrobromide as a valuable scaffold in FBDD. Its unique combination of a bromine atom and two fluorine substituents on an aniline core provides a versatile platform for developing potent and selective inhibitors for a range of biological targets. While direct literature evidence of this specific molecule as a primary fragment hit is limited, its chemical properties and the frequent appearance of similar halogenated aniline moieties in successful FBDD campaigns underscore its significant potential. This document provides a comprehensive overview of its chemical characteristics, potential applications in drug discovery, relevant experimental protocols for fragment screening, and illustrates key concepts through structured data and visualizations.

Introduction to this compound

2-Bromo-4,6-difluoroaniline is a halogenated aniline derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the bromine atom provides a convenient handle for synthetic elaboration through cross-coupling reactions.[2] The hydrobromide salt form enhances the compound's solubility in aqueous media, a favorable property for biological screening.

Physicochemical Properties

The utility of a fragment in FBDD is heavily influenced by its physicochemical properties. The "Rule of Three" provides a general guideline for fragment-like molecules, and 2-Bromo-4,6-difluoroaniline aligns well with these principles.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | [3] |

| Molecular Weight | 208.00 g/mol | [3] |

| logP | 2.89 | [4] |

| Hydrogen Bond Donors | 1 (amine) | Calculated |

| Hydrogen Bond Acceptors | 2 (fluorine atoms) | Calculated |

| Melting Point | 41-42 °C | [4] |

| Solubility | Insoluble in water (free base), soluble in methanol. The hydrobromide salt is expected to have enhanced water solubility. | [5][6] |

| Appearance | White to off-white solid | [5] |

The Role of Halogenated Anilines in Fragment-Based Drug Discovery

Halogenated aromatic compounds are prevalent in drug discovery. Halogen atoms, particularly fluorine and bromine, can form specific interactions with protein targets, such as halogen bonds, which can significantly contribute to binding affinity and selectivity. The difluoro-substitution pattern in 2-bromo-4,6-difluoroaniline can influence the pKa of the aniline group and the overall electronic properties of the ring, which can be fine-tuned during the hit-to-lead optimization process.